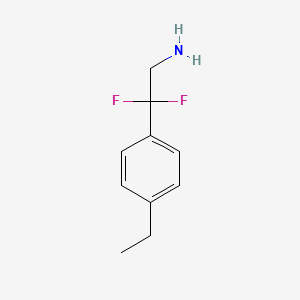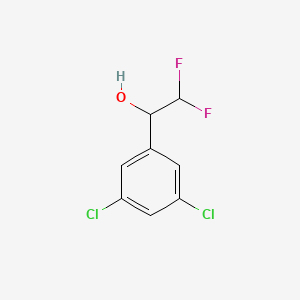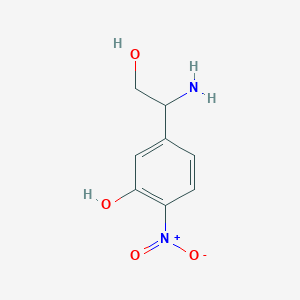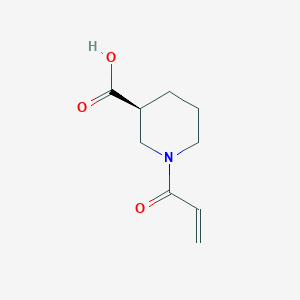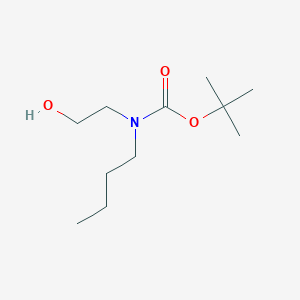
Tert-butyl butyl-(2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol . It is a clear, light yellow viscous liquid that is soluble in water, ethyl acetate, and methanol . This compound is primarily used as an amine-protected, difunctional reagent in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with monoethanolamine . The reaction typically involves the following steps:
Reactants: Di-tert-butyl dicarbonate and monoethanolamine.
Solvent: Dichloromethane.
Catalyst: Sodium bicarbonate.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Amines.
Substitution: Substituted carbamates.
Aplicaciones Científicas De Investigación
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphatidyl ethanolamines and ornithine.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate involves its ability to act as a protecting group for amines. The compound forms stable carbamate linkages, which can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine . This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar structure but with different functional groups.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another similar compound with slight variations in the molecular structure.
Uniqueness
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate is unique due to its specific combination of functional groups, which provide it with distinct reactivity and stability. Its ability to act as a difunctional reagent makes it particularly valuable in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H23NO3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-6-7-12(8-9-13)10(14)15-11(2,3)4/h13H,5-9H2,1-4H3 |
Clave InChI |
ZUPSPWRKPZWWOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCO)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


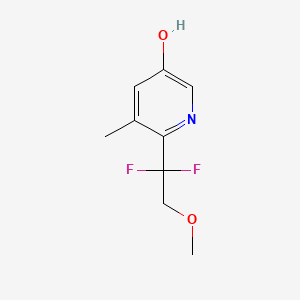
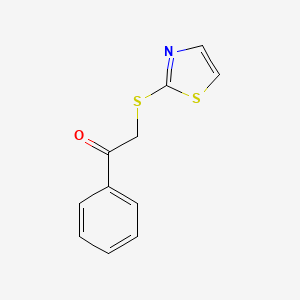
![8-Chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13560685.png)
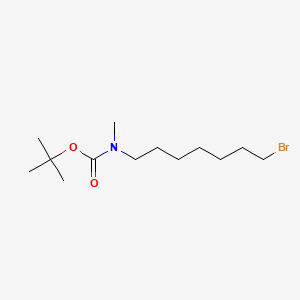

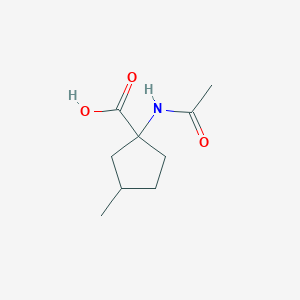
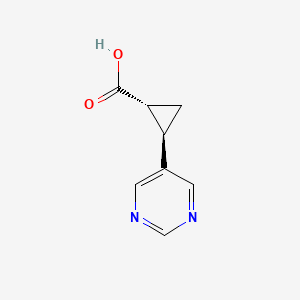
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
